Thalidomide-Piperazine-PEG2-NH2 (diTFA) Thalidomide-Piperazine-PEG2-NH2 (diTFA)
Brand Name: Vulcanchem
CAS No.:
VCID: VC13774794
InChI: InChI=1S/C23H31N5O6.2C2HF3O2/c24-5-11-33-13-14-34-12-10-26-6-8-27(9-7-26)16-1-2-17-18(15-16)23(32)28(22(17)31)19-3-4-20(29)25-21(19)30;2*3-2(4,5)1(6)7/h1-2,15,19H,3-14,24H2,(H,25,29,30);2*(H,6,7)
SMILES: C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CCOCCOCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Molecular Formula: C27H33F6N5O10
Molecular Weight: 701.6 g/mol

Thalidomide-Piperazine-PEG2-NH2 (diTFA)

CAS No.:

Cat. No.: VC13774794

Molecular Formula: C27H33F6N5O10

Molecular Weight: 701.6 g/mol

* For research use only. Not for human or veterinary use.

Thalidomide-Piperazine-PEG2-NH2 (diTFA) -

Specification

Molecular Formula C27H33F6N5O10
Molecular Weight 701.6 g/mol
IUPAC Name 5-[4-[2-[2-(2-aminoethoxy)ethoxy]ethyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C23H31N5O6.2C2HF3O2/c24-5-11-33-13-14-34-12-10-26-6-8-27(9-7-26)16-1-2-17-18(15-16)23(32)28(22(17)31)19-3-4-20(29)25-21(19)30;2*3-2(4,5)1(6)7/h1-2,15,19H,3-14,24H2,(H,25,29,30);2*(H,6,7)
Standard InChI Key VTSRBWIJOVXEKY-UHFFFAOYSA-N
SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CCOCCOCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Canonical SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CCOCCOCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Introduction

Chemical Structure and Properties

Molecular Composition

Thalidomide-Piperazine-PEG2-NH2 diTFA (PubChem CID 162642716) comprises:

  • Thalidomide core: A cereblon-binding ligand derived from the immunomodulatory drug thalidomide.

  • Piperazine linker: A six-membered nitrogen-containing ring providing structural flexibility.

  • PEG2 spacer: A polyethylene glycol chain (two ethylene glycol units) enhancing solubility and reducing steric hindrance.

  • DitTFA counterion: Two trifluoroacetic acid (TFA) groups improving salt solubility.

PropertyValueSource
Molecular FormulaC₂₇H₃₃F₆N₅O₁₀
Molecular Weight (g/mol)701.57
CAS Number2357110-14-4 (parent compound)
Solubility (DMSO)250 mg/mL (527.96 mM)
Storage Conditions-80°C (6 months), -20°C (1 month)

Synthesis and Optimization

The synthesis of Thalidomide-Piperazine-PEG2-NH2 diTFA involves multi-step conjugation:

  • Thalidomide Activation: Thalidomide is functionalized at its glutarimide ring to enable linker attachment.

  • Linker Introduction: A piperazine-PEG2-NH2 moiety is conjugated via amide or carbamate bond formation.

  • Salt Formation: DitTFA is introduced to enhance solubility, often via acid-base reactions .

Key Optimization Factors:

  • Reaction Conditions: Temperature, solvent choice (e.g., DMF, dichloromethane), and coupling agents (e.g., EDC/NHS) are critical for maximizing yield and purity .

  • Purification: Chromatography and crystallization ensure >95% purity .

Mechanism of Action in PROTAC Technology

As a PROTAC component, Thalidomide-Piperazine-PEG2-NH2 diTFA functions as an E3 ligase ligand, recruiting cereblon (CRBN) within the CRL4CRBN E3 ubiquitin ligase complex. When paired with a target protein ligand (e.g., kinase inhibitors, hormone receptor modulators), it forms a heterobifunctional PROTAC that:

  • Binds Cereblon: Anchors the E3 ligase complex.

  • Recruits Target Protein: Through the conjugated ligand.

  • Induces Ubiquitination: Promotes polyubiquitination of the target protein.

  • Triggers Degradation: Targets the protein for proteasomal degradation .

Comparative Advantages Over Traditional Therapies

FeatureThalidomide-Piperazine-PEG2-NH2 diTFATraditional Inhibitors
Target EngagementSubstrate-dependent degradationCompetitive inhibition
SelectivityHigh (cereblon-dependent)Often off-target effects
Therapeutic WindowLow dose requirementsHigher toxicity risks

Biological Activity and Research Applications

Target Protein Degradation

Thalidomide-Piperazine-PEG2-NH2 diTFA is broadly used to degrade proteins implicated in:

  • Cancer: BCL-2 family proteins, BET bromodomains, androgen receptors .

  • Autoimmune Disorders: Cytokines (e.g., TNF-α, IL-6) .

  • Neurodegeneration: Amyloid-β, tau proteins .

Example Studies:

Target ProteinObserved EffectReference
BRD4Degradation in leukemia models
SALL4Suppression in cancer stem cells
CDK6Reduced cell proliferation in gliomas

Immune Modulation

Its cereblon-binding activity modulates immune responses:

  • T-cell Activation: Enhances T-cell responses in cancer immunotherapy .

  • Cytokine Regulation: Reduces pro-inflammatory cytokine production .

Solubility and Formulation

In Vitro Formulations

SolventConcentrationPreparation Method
DMSO250 mg/mLUltrasonic bath at 37°C (required)
Water50 mg/mLPEG300/Tween-80/saline mix (10:40:45:5)

In Vivo Formulations

Solvent SystemSolubilityApplication
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline≥2.08 mg/mLIntraperitoneal/IP
10% DMSO + 90% SBE-β-CD (20% in saline)≥2.08 mg/mLIntravenous/IV

Comparative Analysis with Related Compounds

CompoundLinkerKey Difference
Thalidomide-Piperazine-PEG1-NH2PEG1Shorter linker; reduced cellular permeability
Thalidomide-Piperazine-PiperidinePiperidineRigid linker; altered pharmacokinetics
Thalidomide-PEG4-NH2 diTFAPEG4Longer linker; increased solubility
ParameterRecommendationSource
Storage Temperature-80°C (≤6 months), -20°C (≤1 month)
Freezing/ThawingAvoid repeated cycles; aliquot into vials
ShippingBlue ice for samples; RT for bulk orders

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator